N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole class of heterocyclic compounds.
- Indole derivatives have diverse biological activities and are found in many synthetic drug molecules.
- Physically, indoles are crystalline, colorless compounds with specific odors.
- The indole nucleus is present in important molecules like lysergic acid diethylamide (LSD) and strychnine.
- Now, let’s explore its preparation methods and industrial production.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. indole derivatives are often synthesized through various methods, including Fischer indole synthesis, Bischler–Möhlau indole synthesis, and Nenitzescu indole synthesis.
- Industrial production methods would likely involve scalable processes based on these principles.
Chemical Reactions Analysis
- Indole derivatives can undergo diverse reactions due to their aromatic nature.
- Common reactions include electrophilic substitution (similar to benzene) and nucleophilic substitution.
- Reagents like Lewis acids (e.g., AlCl₃), strong bases (e.g., NaNH₂), and oxidizing agents (e.g., KMnO₄) are used.
- Major products depend on substitution patterns and reaction conditions.
Scientific Research Applications
- Indole derivatives find applications in various fields:
Medicine: Some exhibit antiviral, anti-inflammatory, anticancer, and antidiabetic properties.
Chemistry: Used as building blocks in organic synthesis.
Biology: Indole-containing compounds play roles in signaling pathways.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- Unfortunately, specific details about this compound’s mechanism of action are not readily available.
- Generally, indole derivatives interact with receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons for this compound, let’s highlight its uniqueness:
- Its oxazolo-pyridine fusion sets it apart.
- Similar compounds include other indole derivatives like tryptophan and indole-3-acetic acid.
Properties
Molecular Formula |
C22H24N6O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-12(2)17-11-16(19-13(3)28-31-21(19)23-17)20(29)25-22-24-18(26-27-22)10-7-14-5-8-15(30-4)9-6-14/h5-6,8-9,11-12H,7,10H2,1-4H3,(H2,24,25,26,27,29) |
InChI Key |
IVSGSNWOQJCTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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